N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-7-1-3-8(4-2-7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENTWVGORXZCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=O)NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with 6-hydroxypyrimidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Additionally, industrial production methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-oxo-pyrimidine-4-carboxamide.
Reduction: Formation of N-(4-chlorophenyl)-6-aminopyrimidine-4-carboxamide.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : The compound has been studied for its ability to inhibit bacterial growth. Its efficacy against strains such as methicillin-resistant Staphylococcus aureus (MRSA) has been documented, showcasing its potential in treating resistant infections .
- Anticancer Properties : Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For example, studies have shown significant cytotoxicity against leukemia and solid tumors, positioning it as a candidate for cancer therapy .
Biological Studies
- Enzyme Inhibition : Beyond DXPS, compounds similar to N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide have been identified as inhibitors of other enzymes involved in critical signaling pathways related to cancer progression, such as SHP2 and ERK1/2 pathways .
- Structure-Activity Relationships (SAR) : Investigations into the structural modifications of this compound have provided insights into how different substituents affect biological activity, facilitating the design of more potent derivatives .
Industrial Applications
- Synthesis of New Materials : The compound serves as a building block in organic synthesis, leading to the development of new materials with desirable properties for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and function. Additionally, the presence of the 4-chlorophenyl group enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- N-(4-Fluorophenyl)maleimide (19) vs. N-(4-Chlorophenyl)maleimide (22): In a study comparing halogen-substituted maleimides, the 4-chlorophenyl derivative (IC₅₀ = 7.24 µM) showed slightly reduced inhibitory potency against monoacylglycerol lipase (MGL) compared to the 4-fluorophenyl analog (IC₅₀ = 5.18 µM).
N-(4-Methoxyphenyl)pyrimidine Derivatives :
Compounds like N-(4-methoxyphenyl)-4-methyl-6-(4-methylphenyl)-2-oxo-3,6-dihydro-1H-pyrimidine-5-carboxamide exhibit distinct solubility and hydrogen-bonding profiles due to the electron-donating methoxy group. These properties contrast with the electron-withdrawing chloro substituent in the target compound, which likely enhances electrophilicity and binding to hydrophobic enzyme pockets .
Pyrimidine Core Modifications
- N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)acetamide (2): This pyridine-based analog demonstrated superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid. The replacement of the pyrimidine core with pyridine and the addition of styryl groups likely enhance π-π stacking interactions with biological targets .
Functional Group Replacements
- Hydroxamic Acid Derivatives (e.g., Compound 6) :
Replacing the carboxamide with a hydroxamic acid group (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide) introduces metal-chelating capabilities, relevant for metalloenzyme inhibition. However, this modification reduces thermal stability compared to carboxamides due to increased hydrogen-bonding variability .
Insecticidal Activity
The pyrimidine-carboxamide scaffold, when combined with a 4-chlorophenyl group, shows promise in agriculture. For instance, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide outperformed acetamiprid in aphid mortality assays, highlighting the role of halogenated aromatic rings in enhancing lipophilicity and target binding .
Enzyme Inhibition
- MGL Inhibition : Chlorophenyl-substituted maleimides (e.g., compound 22) exhibit moderate MGL inhibition, though less potent than bromo/iodo analogs. This suggests that halogen size may influence hydrophobic pocket interactions in certain enzyme targets .
- Kinase Inhibition : While the target compound lacks direct kinase inhibition data, structurally related carboxamides like BMS-354825 (a dual Src/Abl kinase inhibitor) demonstrate that pyrimidine-carboxamide frameworks are viable for anticancer drug development .
Data Tables
Table 1: Comparative Inhibitory Potency of Halogen-Substituted Maleimides
| Compound | Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(4-Fluorophenyl)maleimide | F | 5.18 | |
| N-(4-Chlorophenyl)maleimide | Cl | 7.24 | |
| N-(4-Bromophenyl)maleimide | Br | 4.37 | |
| N-(4-Iodophenyl)maleimide | I | 4.34 |
Table 2: Structural Parameters of Pyrimidine Derivatives
Biological Activity
N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHClNO
- Molecular Weight : 236.65 g/mol
- Functional Groups : Hydroxyl group (-OH), carboxamide group (-C(=O)NH), and a chlorophenyl substituent.
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This interaction can lead to conformational changes in the enzymes, thereby blocking their activity. The presence of the 4-chlorophenyl group enhances its binding affinity to target proteins.
- Induction of Apoptosis : Some studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a potential application in cancer therapy .
- Anti-inflammatory Effects : Research has highlighted its ability to reduce the expression of pro-inflammatory markers such as iNOS and COX-2, indicating its potential use in treating inflammatory diseases .
Anticancer Activity
A significant focus has been on the anticancer properties of this compound and its derivatives:
- Cytotoxicity Studies : A series of derivatives were synthesized and tested against human leukemia cell lines (K562 and CEM). Compounds with para-chloro substitutions exhibited notable cytotoxicity with IC50 values around 14.0 μM against K562 cells .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Para-chloro derivative | 14.0 | K562 |
| Meta-dichloro derivative | 15.0 | K562 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated through various assays:
- Inhibition of COX-2 and iNOS : Derivatives significantly decreased mRNA expression levels of COX-2 and iNOS compared to standard anti-inflammatory drugs like indomethacin, indicating a strong anti-inflammatory effect .
Case Studies
- Study on Antitumor Activity : A study synthesized several pyrimidine derivatives, including this compound, and tested them for their anticancer effects. The results demonstrated that compounds with halogen substitutions had enhanced cytotoxic effects against leukemia cells, supporting the hypothesis that structural modifications can lead to increased biological activity .
- Mechanistic Insights : Preliminary mechanistic studies revealed that certain derivatives could target viral replication processes, suggesting a potential role in antiviral therapies against adenoviruses .
Q & A
Basic: What are the most reliable synthetic routes for N-(4-chlorophenyl)-6-hydroxypyrimidine-4-carboxamide?
The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. A common approach includes:
- Step 1 : Condensation of 6-hydroxypyrimidine-4-carboxylic acid with 4-chloroaniline using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Critical parameters : Reaction temperature (60–80°C), solvent choice (polar aprotic solvents enhance coupling efficiency), and exclusion of moisture to prevent hydrolysis of intermediates .
Basic: How should researchers characterize the purity and structure of this compound?
Standard analytical workflows include:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to confirm ≥95% purity .
- Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ or [M−H]⁻ ions to theoretical values (e.g., C₁₁H₈ClN₃O₂: 257.02 g/mol) .
Advanced: How do electronic effects of the 4-chlorophenyl substituent influence the compound’s reactivity?
The electron-withdrawing chlorine atom stabilizes the carboxamide group via resonance, reducing susceptibility to hydrolysis. However, it may also:
- Enhance hydrogen-bonding interactions : The hydroxyl group forms stronger H-bonds with biological targets (e.g., enzyme active sites) compared to non-halogenated analogs .
- Affect regioselectivity : In substitution reactions, the para-chloro group directs electrophiles to meta positions on the phenyl ring, as observed in bromination studies .
- Validate via DFT calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to map electrostatic potential surfaces .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Conflicting bioactivity reports (e.g., antiviral vs. no activity) may arise from:
- Assay variability : Standardize cell-based assays (e.g., HBV inhibition in HepG2.2.15 cells ) with controls for cytotoxicity (MTT assay) and solvent effects (DMSO ≤0.1% v/v).
- Structural analogs : Compare activity of this compound with derivatives (e.g., 6-methoxy or 6-morpholino substitutions) to identify pharmacophores .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to assess effect sizes and heterogeneity .
Advanced: What strategies optimize crystallization for X-ray diffraction studies?
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water or methanol/chloroform) to obtain single crystals .
- Temperature control : Slow cooling from 50°C to 4°C over 48 hours reduces crystal defects .
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refine structures with SHELXL, monitoring R-factors (target: <5%) .
Basic: What are the compound’s common degradation pathways?
- Hydrolysis : The carboxamide bond hydrolyzes under acidic (pH <3) or alkaline (pH >10) conditions, yielding 6-hydroxypyrimidine-4-carboxylic acid and 4-chloroaniline .
- Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the C–Cl bond, detected via LC-MS as dechlorinated byproducts .
- Mitigation : Store at −20°C in amber vials under argon .
Advanced: How can computational modeling predict binding modes with biological targets?
- Docking studies : Use AutoDock Vina to model interactions with HBV polymerase (PDB ID: 1QSY). Key residues (e.g., Tyr551, Asp443) may form H-bonds with the hydroxyl and carboxamide groups .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Validate experimentally : Compare predicted Kᵢ values with SPR (surface plasmon resonance) binding assays .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
